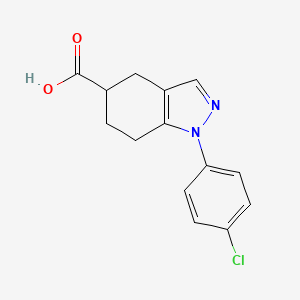
n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine: is a synthetic organic compound characterized by the presence of a fluorenyl group substituted with a fluorine atom and two chloropropyl groups attached to an amine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine typically involves the reaction of 7-fluoro-9h-fluoren-2-amine with 2-chloropropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloropropyl groups. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines, thioethers, or ethers.
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced amines or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological macromolecules. Its unique structure allows for the investigation of fluorine’s effects on biological activity.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of fluorinated drugs. Fluorine substitution is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the materials science industry, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its functional groups. The chloropropyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity for molecular targets.
Comparaison Avec Des Composés Similaires
n,n-Bis(2-chloropropyl)-9h-fluoren-2-amine: Similar structure but lacks the fluorine atom.
n,n-Bis(2-chloropropyl)glycine: Contains glycine instead of the fluorenyl group.
n,n-Bis(2-chloropropyl)nitrous amide: Contains a nitrous amide group instead of the fluorenyl group.
Uniqueness: n,n-Bis(2-chloropropyl)-7-fluoro-9h-fluoren-2-amine is unique due to the presence of both the fluorine atom and the fluorenyl group. The fluorine atom can enhance the compound’s stability and bioavailability, while the fluorenyl group provides a rigid and planar structure that can influence its interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6583-85-3 |
|---|---|
Formule moléculaire |
C19H20Cl2FN |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloropropyl)-7-fluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H20Cl2FN/c1-12(20)10-23(11-13(2)21)17-4-6-19-15(9-17)7-14-8-16(22)3-5-18(14)19/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |
Clé InChI |
BYAPDXBRCDPDPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



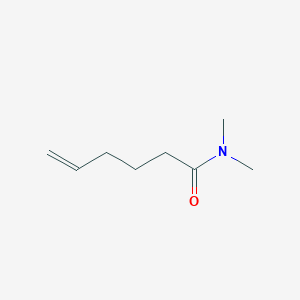
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
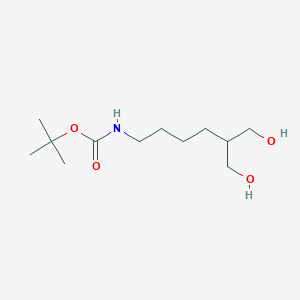
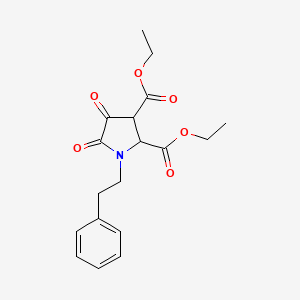
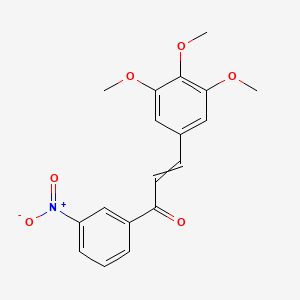
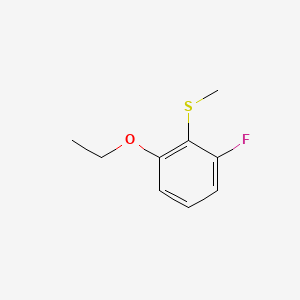
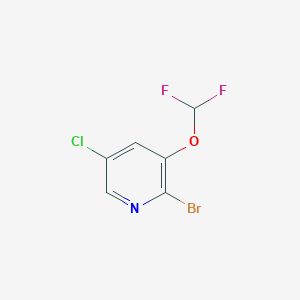
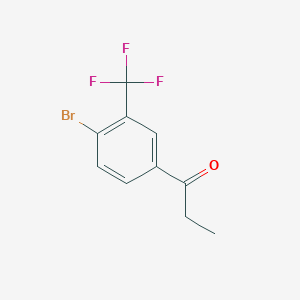

![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

